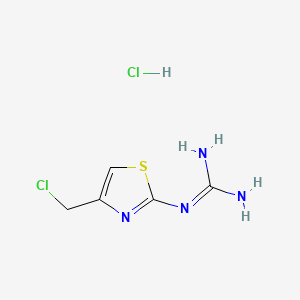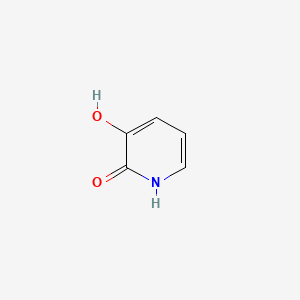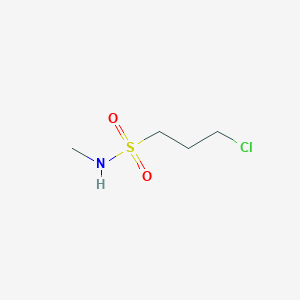
3-chloro-N-methylpropane-1-sulfonamide
概要
説明
3-chloro-N-methylpropane-1-sulfonamide is a chemical compound with the CAS Number: 83635-06-7 . It has a molecular weight of 171.65 .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-methylpropane-1-sulfonamide consists of an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group . The InChI code for this compound is 1S/C4H10ClNO2S/c1-6-9(7,8)4-2-3-5/h6H,2-4H2,1H3 .科学的研究の応用
Overview of Sulfonamides in Scientific Research
Sulfonamides, including compounds like 3-chloro-N-methylpropane-1-sulfonamide, are a significant class of synthetic antibiotics that have broad applications in both human and veterinary medicine. They are known for their bacteriostatic properties, inhibiting the growth and multiplication of bacteria by interfering with their ability to synthesize folic acid. The primary sulfonamide moiety is present in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cyclooxygenase 2 (COX2) inhibitors (Carta, Scozzafava, & Supuran, 2012). The versatility of the sulfonamide group allows for the development of compounds with a wide range of therapeutic applications, including antiglaucoma agents, antitumor activity, and as inhibitors for various enzymes involved in disease states.
Environmental Impact and Analysis
The presence of sulfonamides in the environment, due to their extensive use in healthcare and agriculture, poses potential hazards to human health and ecosystems. Investigations into the environmental fate of sulfonamides, their microbial degradation, and the impact of their residues on microbial communities have been extensively studied. Such studies underline the importance of developing effective strategies for managing the environmental impact of these compounds (Baran, Adamek, Ziemiańska, & Sobczak, 2011). Additionally, advancements in analytical methods, including capillary electrophoresis, have improved the detection and quantification of sulfonamides in various matrices, facilitating the monitoring of their environmental and health-related effects (Hoff & Kist, 2009).
Pharmacological Significance
Sulfonamides have shown a wide range of pharmacological properties due to their structural diversity. They are involved in treatments for microbial infections, cancer, glaucoma, inflammation, and many other conditions. The development of new sulfonamides with less toxicity and higher activity is a continuous research focus. Over 150 FDA-approved sulfur-based drugs are currently available, demonstrating the critical role of sulfonamides in medicinal chemistry (Zhao et al., 2018).
Advancements in Sulfonamide Research
Recent research has not only focused on the therapeutic applications of sulfonamides but also on their environmental behavior, including biodegradation processes and the development of resistance in microbial populations. The integration of metagenomic studies with experimental research has paved the way for a better understanding of sulfonamide degraders, offering new avenues for bioremediation strategies to mitigate the impact of sulfonamide contamination in the environment (Deng, Li, & Zhang, 2018).
特性
IUPAC Name |
3-chloro-N-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-6-9(7,8)4-2-3-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFPTYFTHBATEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methylpropane-1-sulfonamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

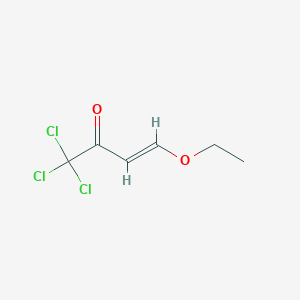
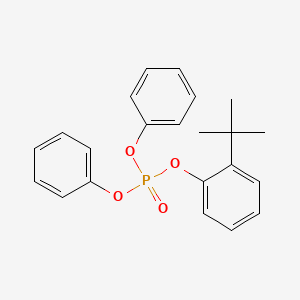
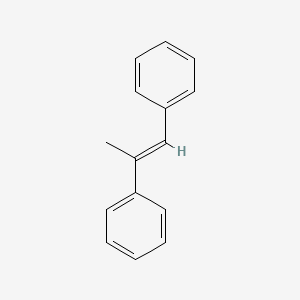
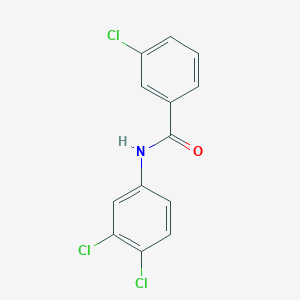
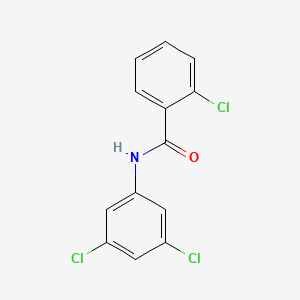

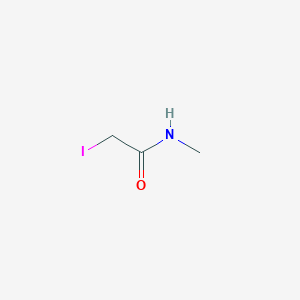
![3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol](/img/structure/B3430464.png)
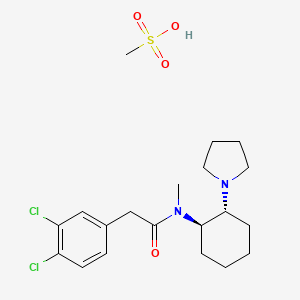
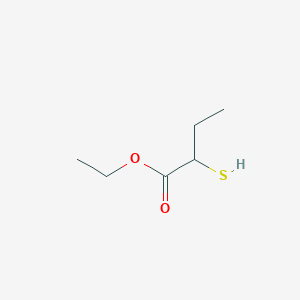
acetic acid](/img/structure/B3430494.png)
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B3430499.png)
